molecular formula C14H15NO3 B12760044 Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate CAS No. 182228-05-3

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

Cat. No.: B12760044
CAS No.: 182228-05-3
M. Wt: 245.27 g/mol
InChI Key: YOIGAZQQSOYOGI-UHFFFAOYSA-N
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Description

4-Fufurylideneaminobenzoic acid ethyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fufurylideneaminobenzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with furan compounds. One common method is the reaction of 4-aminobenzoic acid with furfural in the presence of an acid catalyst to form the intermediate 4-fufurylideneaminobenzoic acid. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow systems, which optimize reaction times and conditions. The use of continuous flow systems allows for high conversion rates and selectivity, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-Fufurylideneaminobenzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group in the benzoic acid moiety can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of benzoic acid.

    Substitution: Substituted esters and amides.

Scientific Research Applications

4-Fufurylideneaminobenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Fufurylideneaminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl p-aminobenzoate:

    Furfuryl alcohol: Used in the synthesis of furan derivatives.

    2-Furoic acid: A precursor for various furan-based compounds.

Uniqueness

4-Fufurylideneaminobenzoic acid ethyl ester is unique due to its combined structure of benzoic acid and furan, which imparts distinct chemical and biological properties.

Properties

CAS No.

182228-05-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3

InChI Key

YOIGAZQQSOYOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2

Origin of Product

United States

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